3-(4-((3-Phenoxybenzyl)amino)phenyl)propanoic acid is a synthetic small molecule classified as a potent and selective agonist for the Free Fatty Acid Receptors 1 (FFAR1, also known as GPR40) and 4 (FFAR4, also known as GPR120). [, , ] These receptors are G protein-coupled receptors (GPCRs) activated by medium and long-chain fatty acids. [, , ] While GW9508 demonstrates a higher affinity for FFAR1, its ability to activate both receptors allows for a multifaceted investigation of these receptors' roles in various biological processes. [, , ]
In scientific research, 3-(4-((3-Phenoxybenzyl)amino)phenyl)propanoic acid serves as a valuable tool to explore the functions of FFAR1 and FFAR4, their downstream signaling pathways, and their potential implications in diverse physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its use has provided valuable insights into the potential therapeutic applications of FFAR1 and FFAR4 modulation in metabolic disorders, inflammation, cancer, and other diseases.
GW9508 is classified as a GPR40 agonist and is part of a broader category of compounds that target G-protein-coupled receptors. It was developed by GlaxoSmithKline and has been utilized in numerous research studies to explore its effects on metabolic pathways and immune responses . The chemical identifier for GW9508 is 885101-89-3, and it is commercially available from suppliers such as Sigma-Aldrich .
The synthesis of GW9508 involves several chemical reactions that typically include the formation of key intermediates through standard organic synthesis techniques. While specific proprietary methods may not be publicly detailed, general approaches include:
The synthesis process must ensure that the stereochemistry of the compound is preserved, as this can significantly affect its biological activity.
GW9508 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with GPR40. The molecular formula is , with a molecular weight of approximately 316.4 g/mol. The structure includes:
The three-dimensional conformation of GW9508 allows it to fit into the binding pocket of GPR40 effectively, promoting receptor activation .
GW9508 undergoes various chemical reactions upon administration, particularly in biological systems. Key reactions include:
The mechanism of action for GW9508 involves several steps:
GW9508 exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications .
GW9508 has been extensively studied for its potential applications in various scientific fields:
GW9508 (4-[[(3-phenoxyphenyl)methyl]amino]benzenepropanoic acid) is a synthetic small-molecule agonist exhibiting dual specificity for free fatty acid receptors FFAR1/GPR40 and GPR120 (FFAR4). Its binding affinity differs significantly between receptors:
Structural analyses reveal that GW9508’s phenylpropanoic acid moiety mimics endogenous fatty acid carboxylate groups, enabling high-affinity interactions with both receptors’ orthosteric sites. However, splice variants critically influence receptor responsiveness. The short isoform of GPR120 (GPR120S) couples efficiently to Gαq proteins, mobilizing intracellular calcium. In contrast, the long isoform (GPR120L), which contains a 16-residue insertion in the third intracellular loop, exhibits impaired Gαq coupling but retains β-arrestin2 recruitment capability [9]. Table 1 summarizes receptor-specific pharmacological profiles.
Table 1: GW9508 Binding and Signaling Profiles Across Receptors
Receptor | Splice Variant | EC₅₀ (μM) | Primary Signaling Pathway | Key Cellular Actions |
---|---|---|---|---|
GPR40 (FFAR1) | Not applicable | 0.073 | Gαq-PLC-PKC | Insulin secretion enhancement |
GPR120 (FFAR4) | Short (GPR120S) | 0.093 | Gαq-PLC-PKC | Glucose uptake, Ca²⁺ mobilization |
GPR120 (FFAR4) | Long (GPR120L) | 0.093 | β-arrestin2-dependent | Anti-inflammatory signaling |
Endogenous ligands for GPR40 and GPR120 include medium-to-long-chain fatty acids:
GW9508 demonstrates ~50-fold higher potency than endogenous fatty acids due to its optimized pharmacophore. The synthetic scaffold enhances receptor binding through:
Table 2 compares ligand efficiency metrics:
Table 2: Potency of GW9508 vs. Endogenous Ligands
Ligand | Receptor Target | EC₅₀ (μM) | Structural Features | Metabolic Stability |
---|---|---|---|---|
GW9508 | GPR40/GPR120 | 0.073–0.093 | Synthetic phenylpropanoic acid | High (non-oxidizable) |
Linoleic acid | GPR40 | 1.5 | Cis-polyunsaturated carboxylic acid | Low (prone to oxidation) |
DHA | GPR120 | 5.1 | ω3-polyunsaturated carboxylic acid | Low (rapidly metabolized) |
GW9508 activates divergent signaling cascades contingent on receptor expression and cellular context:
Gαq-PLC-PKC Pathway Dominance
In pancreatic β-cells (INS-1) and hepatocytes (HepG2):
cAMP-PKA Pathway Modulation
Unlike GLP-1 receptor agonists, GW9508 does not directly stimulate cAMP production. However, indirect PKA activation occurs via:
Table 3 delineates tissue-specific signaling outcomes:
Table 3: Downstream Signaling Pathways Activated by GW9508
Tissue/Cell Type | Primary Receptor | Dominant Pathway | Functional Outcome |
---|---|---|---|
Pancreatic β-cells | GPR40 | Gαq-PLC-PKCε | Enhanced insulin secretion |
Adipocytes | GPR120 | Gαq-PLC-PKCα | GLUT4 translocation, glucose uptake |
Macrophages | GPR120 | β-arrestin2-dependent | Inhibition of NF-κB/JNK |
Hepatocytes | GPR40 | Gαq-PKC-Akt/GSK-3β | Improved insulin sensitivity |
GW9508’s anti-inflammatory effects are mediated through GPR120-selective β-arrestin2 recruitment, particularly in metabolically active tissues:
Mechanism of Inflammatory Suppression
Functional Outcomes in Disease Models
This biased agonism toward β-arrestin2-dependent anti-inflammatory signaling—without significant Gαq activation in immune cells—positions GW9508 as a prototype for treating metaflammation-driven pathologies.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0